5-Amino-2-bromobenzonitrile
Overview
Description
5-Amino-2-bromobenzonitrile is an organic compound with the molecular formula C7H5BrN2. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of an amino group (-NH2) and a bromine atom (-Br) attached to a benzene ring, along with a nitrile group (-CN).
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research , suggesting it may interact with a variety of proteins or enzymes within the cell
Biochemical Pathways
Given its use in proteomics research , it may be involved in a wide range of cellular processes
Pharmacokinetics
Its physicochemical properties such as high gi absorption and bbb permeability, as well as its lipophilicity, suggest that it may have good bioavailability .
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-2-bromobenzonitrile . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with its targets. It’s also important to note that this compound should be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromobenzonitrile typically involves the bromination of 5-amino-benzonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of bromine and 5-amino-benzonitrile in a solvent system under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-bromobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation Reactions: Products include nitrobenzonitriles.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
5-Amino-2-bromobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and advanced materials.
Comparison with Similar Compounds
- 2-Amino-5-bromobenzonitrile
- 4-Bromo-3-cyanoaniline
- 5-Bromo-2-cyanophenol
Comparison: 5-Amino-2-bromobenzonitrile is unique due to the specific positioning of the amino and bromine groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 2-Amino-5-bromobenzonitrile, the position of the bromine atom in this compound allows for different substitution patterns and reactivity. This uniqueness makes it a valuable compound in synthetic chemistry and various applications .
Properties
IUPAC Name |
5-amino-2-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWTVSTXVGCVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355766 | |
Record name | 5-amino-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72115-09-4 | |
Record name | 5-Amino-2-bromobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72115-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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